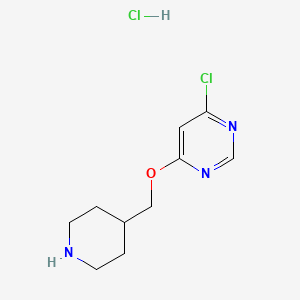

4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride

概要

説明

4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride, also known as PPMP, is a pyrimidine derivative. It has a molecular weight of 264.15 g/mol . The IUPAC name for this compound is 4-chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride .

Molecular Structure Analysis

The InChI code for 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride is 1S/C10H14ClN3O.ClH/c11-9-5-10(14-7-13-9)15-6-8-1-3-12-4-2-8;/h5,7-8,12H,1-4,6H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride is a white to off-white powder that is soluble in water . Its molecular formula is C10H15Cl2N3O.科学的研究の応用

Pharmaceutical Research: Anti-Inflammatory Agents

4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride: has been studied for its potential use as an anti-inflammatory agent. Pyrimidine derivatives, including this compound, have shown a range of pharmacological effects such as antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and notably anti-inflammatory . The anti-inflammatory effects are attributed to their inhibitory response against the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Material Science: Synthesis of Advanced Materials

In material science, 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride can be used in the synthesis of advanced materials. Its molecular structure allows for the creation of complex compounds with specific properties, which can be applied in the development of new materials with desired characteristics for various industrial applications .

Chemical Synthesis: Building Block for Complex Molecules

This compound serves as a valuable building block in chemical synthesis. Its reactive sites enable it to undergo various chemical reactions, forming new bonds and leading to the creation of complex molecules. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals where precise molecular architecture is required .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride can be used as a standard or reference compound in chromatography and spectroscopy. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods .

Biological Research: DNA Repair Mechanisms

Research into DNA repair mechanisms has also utilized this compound. Studies on the structure and mechanism of pyrimidine–pyrimidone (6-4) photoproduct recognition by the Rad4/XPC nucleotide excision repair complex have included similar pyrimidine derivatives, highlighting their relevance in understanding cellular repair processes .

Medicinal Chemistry: Drug Design and Development

In medicinal chemistry, the compound’s structure is explored for drug design and development. Its pyrimidine core is a common motif in many drugs, and modifications to its structure can lead to new therapeutic agents with improved efficacy and reduced toxicity .

Agrochemicals: Pesticides and Herbicides

The chemical properties of 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride make it a candidate for developing new pesticides and herbicides. Its ability to interact with biological systems can be harnessed to control pests and weeds effectively, contributing to agricultural productivity .

Dye Industry: Synthesis of Dyes

Lastly, in the dye industry, this compound can be involved in the synthesis of dyes. Its molecular structure allows for the attachment of various functional groups, which can impart different colors and properties to the dyes, making it a versatile intermediate in dye manufacturing .

Safety and Hazards

将来の方向性

Pyrimidines, including 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride, have been extensively studied for their potential applications in various fields of research and industry. They have been applied on a large scale in the medical and pharmaceutical fields . Future research may focus on the development of new pyrimidines as anti-inflammatory agents .

作用機序

Target of Action

Pyrimidines are a class of organic compounds that are widely used in the field of medicinal chemistry due to their diverse biological activities . They are known to interact with various biological targets, including enzymes, receptors, and DNA/RNA .

Mode of Action

The mode of action of pyrimidines can vary greatly depending on their chemical structure and the specific biological target they interact with. Some pyrimidines act by inhibiting enzymes, while others may bind to receptors to modulate their activity .

Biochemical Pathways

Pyrimidines are involved in various biochemical pathways. They play a crucial role in the synthesis of DNA and RNA, and are also involved in the regulation of various cellular processes .

Pharmacokinetics

The pharmacokinetic properties of pyrimidines can vary greatly depending on their chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence their bioavailability and therapeutic efficacy .

Result of Action

The result of the action of pyrimidines can vary depending on their specific mode of action and the biological target they interact with. Some pyrimidines have been found to exhibit anticancer, antibacterial, antiviral, and anti-inflammatory activities .

Action Environment

The action of pyrimidines can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound and its ability to interact with its target .

特性

IUPAC Name |

4-chloro-6-(piperidin-4-ylmethoxy)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O.ClH/c11-9-5-10(14-7-13-9)15-6-8-1-3-12-4-2-8;/h5,7-8,12H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHYKXGAIXLHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC(=NC=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride | |

CAS RN |

1220036-85-0 | |

| Record name | Pyrimidine, 4-chloro-6-(4-piperidinylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1466362.png)

![1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466364.png)

![1-[(4-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466365.png)

![2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466367.png)

![(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466368.png)

![1-[(3-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466370.png)